2,4-D-ブトチル

説明

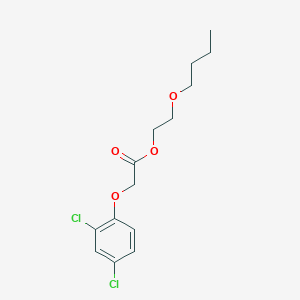

2-Butoxyethyl 2,4-dichlorophenoxyacetate, also known as 2-Butoxyethyl 2,4-dichlorophenoxyacetate, is a useful research compound. Its molecular formula is C14H18Cl2O4 and its molecular weight is 321.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Butoxyethyl 2,4-dichlorophenoxyacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.74e-05 msol in organic solvents @ 20 °c; miscible in acetone, acetonitrile, n-hexane, and methanol.in water: 12 mg/l, @ 25 °csoluble in oils /2,4-d esters/. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: HERBICIDES. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Butoxyethyl 2,4-dichlorophenoxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butoxyethyl 2,4-dichlorophenoxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

2,4-D-Butotyl, also known as Weedone LV 4, 2,4-D butoxyethyl ester, Brush killer 64, 2-Butoxyethyl 2,4-dichlorophenoxyacetate, or Aqua-Kleen, is a broad-spectrum herbicide . Its primary targets are broad-leaved weeds . It is a member of the family of 2,4-dichlorophenoxyacetic acid compounds and is a phenoxy herbicide .

Mode of Action

The mode of action of 2,4-D-Butotyl involves the degradation mechanism initiated by the OH radical . Seventeen reaction channels were established according to the different reaction mechanisms . The H-abstraction reaction channel R5a on the side chain is the major degradation channel, while the addition to the benzene ring of 2,4-D butyl ester is the most competitive channels .

Biochemical Pathways

2,4-D-Butotyl in plants very rapidly undergoes various transformations and its predominant metabolic pathways and rates vary with different plant species . In bean and soybean plants, major 2,4-D metabolites are 4-O-Β-D-glucosides of 4-hydroxy-2,5-dichloro- and 4-hydroxy-2,3-dichloro-phenoxy-acetic acids . Among 2,4-D metabolites in cereals, there prevailed 1-O-(2,4-dichlorophenoxyacetyl)-Β-D-glucose while the glycoside of 2,4-dichlorophenol prevailed in strawberry plants .

Pharmacokinetics

Information on the pharmacokinetics of 2,4-D-Butotyl is limited. It is known that 2,4-d-butotyl is highly soluble in water . This property can influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of 2,4-D-Butotyl is the control of broad-leaved weeds . It is an important tool for weed control in a wide variety of crop and non-crop uses . The performance of 2,4-D today is still pertinent to understanding the mechanisms of 2,4-D action at the molecular level .

Action Environment

The indiscriminate use of pesticides like 2,4-D-Butotyl can produce numerous damages to the environment . Environmental factors such as the presence of water can influence the compound’s action, efficacy, and stability due to its high solubility . It is non-persistent and has a low potential for particle-bound transport .

科学的研究の応用

農業における雑草防除

2,4-D-ブトチルは、主に様々な作物における広葉雑草を管理するための除草剤として使用されています。その作用機序は、植物の自然なホルモンであるオーキシンの働きを模倣することで植物の成長を阻害することです。農家は、稲、小麦、ソルガム、サトウキビ、トウモロコシ畑で、不要な雑草を選択的に標的にし、主要な作物を保護するために使用しています。 この化合物の雑草防除における有効性により、現代農業において不可欠なものとなっています .

除草剤メカニズムに関する研究

研究者は、2,4-D-ブトチルの作用機序を分子レベルで理解するために、研究を続けています。この研究から得られた知見は、2,4-Dの使用を最適化するだけでなく、他の除草剤に関する理解を深めることにも役立ちます。

要約すると、2,4-D-ブトチルは、多様な環境における雑草管理のための貴重なツールであり続けています。 その汎用性、選択的な作用、そして継続的な研究により、不要な植物との戦いの礎となっています . 何かご質問や詳細が必要な場合は、お気軽にお問い合わせください! 😊

生化学分析

Biochemical Properties

2,4-D-butotyl interacts with various enzymes, proteins, and other biomolecules. It is absorbed more quickly than amines on broadleaf weeds and is more efficient under certain environmental conditions and for the control of certain plant species . The degradation mechanism of 2,4-D butyl ester initiated by OH radical involves various reaction mechanisms .

Cellular Effects

2,4-D-butotyl has significant effects on various types of cells and cellular processes. It increases the biosynthesis and production of ethylene causing uncontrolled cell division and damages vascular tissue . In Arabidopsis thaliana petiole explants, different concentrations of 2,4-D were incorporated in the culture medium and the anatomy of dedifferentiated cells prior to callus formation was examined .

Molecular Mechanism

The molecular mechanism of 2,4-D-butotyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The degradation mechanism of 2,4-D butyl ester initiated by OH radical is investigated using a dual-level direct dynamics method . The abnormalities in somatic embryos are related to the use of 2,4-D in most of the published protocols, this synthetic auxin disrupts the endogenous auxin balance and the auxin polar transportation interfering with the embryo apical-basal polarity .

Temporal Effects in Laboratory Settings

The effects of 2,4-D-butotyl change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,4-D-butotyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,4-D-butotyl is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

2,4-D-butotyl is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,4-D-butotyl and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

2-Butoxyethyl 2,4-dichlorophenoxyacetate (commonly referred to as 2,4-D butoxyethyl ester) is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This compound has garnered attention for its biological activity, particularly in the context of its effects on various biological systems, including plants and animals. This article aims to provide a comprehensive overview of the biological activity of 2-butoxyethyl 2,4-D, focusing on its toxicological profile, ecological impacts, and relevant case studies.

The chemical structure of 2-butoxyethyl 2,4-dichlorophenoxyacetate includes a phenoxyacetic acid moiety with two chlorine substitutions and a butoxyethyl group. This structural configuration influences its solubility and bioactivity.

The primary mechanism of action for 2,4-D and its esters involves the disruption of plant growth regulation by mimicking natural plant hormones known as auxins. This leads to uncontrolled growth and eventual death of susceptible plants. The herbicide is absorbed through foliage and roots, translocating within the plant to exert its effects.

Toxicological Profile

The toxicological effects of 2-butoxyethyl 2,4-D have been studied extensively. Key findings from various studies include:

- Acute Toxicity : The compound exhibits low acute toxicity to mammals through dermal exposure but shows slight toxicity via oral routes. Long-term dietary exposure can lead to adverse effects such as renal damage and hematological changes in animal models .

- Chronic Effects : Studies indicate that chronic exposure can result in significant health effects including weight loss, decreased platelet counts, and alterations in thyroid hormone levels .

Table 1: Summary of Toxicological Findings

| Study Reference | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Charles et al. | 5 | 75 | Renal degeneration in rats |

| EPA (1996a) | 5 | 75 | Hematological changes in female rats |

| ATSDR (2020) | - | - | General health effects from exposure |

Ecotoxicological Impact

The ecological risks associated with 2-butoxyethyl 2,4-D have been assessed through various environmental risk assessments (ERAs). Findings suggest that while the compound poses minimal acute toxicity risks to mammals, it can adversely affect non-target terrestrial and aquatic organisms under certain application scenarios.

- Direct Spray Risks : The ERA indicates potential risks to non-target plants and aquatic life when the herbicide is applied directly or through drift .

- Long-term Effects : Chronic exposure assessments have shown that prolonged contact can lead to significant ecological disturbances, particularly affecting aquatic invertebrates and fish populations .

Case Studies

Several case studies highlight the biological activity and environmental impact of 2-butoxyethyl 2,4-D:

- Aquatic Ecosystem Study : A study evaluated the effects of 2,4-D on freshwater ecosystems. Results indicated that concentrations exceeding recommended application rates led to declines in aquatic invertebrate populations and altered community structures .

- Agricultural Application : Research conducted on agricultural fields showed that improper application techniques resulted in off-site drift affecting neighboring crops and vegetation, demonstrating the compound's potential for non-target damage .

- Renal Toxicity Investigation : A long-term study on rats exposed to varying doses of 2-butoxyethyl 2,4-D revealed significant renal histopathological changes at higher doses without evidence of acute renal failure .

特性

IUPAC Name |

2-butoxyethyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2O4/c1-2-3-6-18-7-8-19-14(17)10-20-13-5-4-11(15)9-12(13)16/h4-5,9H,2-3,6-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWGIGHRZQTQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032309 | |

| Record name | 2,4-D-Butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to amber liquid; Insoluble in water (12 mg/L at 25 deg C); [HSDB] Clear liquid; Insoluble in water; [MSDSonline] Dark amber liquid; [Reference #1] | |

| Record name | 2,4-D butoxyethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

156-162 °C @ 1-1.5 mm Hg | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Greater than 175 °F (open cup) /2,4-D esters/ | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

ESTER FORMULATIONS HAVE LOW SOLUBILITY IN WATER. /2,4-D; SRP: THEY CAN BE DISPERSED AS AQUEOUS EMULSIONS/, Sol in organic solvents @ 20 °C; miscible in acetone, acetonitrile, n-hexane, and methanol., In water: 12 mg/l, @ 25 °C, Soluble in oils /2,4-D esters/ | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.232 g/cu cm @ 20 °C | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000045 [mmHg], 4.5X10-6 mm Hg @ 25 °C | |

| Record name | 2,4-D butoxyethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/ | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE. /2,4-D ESTERS AND AMINE SALTS/, Various esters, salts & mixtures with other herbicides have been marketed by many companies over the past 40 years. ... A sequestering agent is included in commercial formulations to prevent precipitation of calcium or magnesium salts by hard water. | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid, Viscous, colorless liquid | |

CAS No. |

1929-73-3 | |

| Record name | 2,4-D Butotyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-butotyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D-Butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-BUTOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4OL636NHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Liquid at room temperature | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。